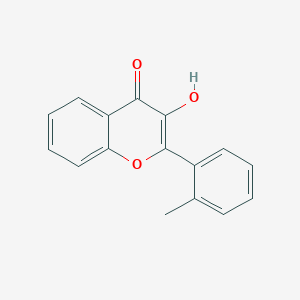

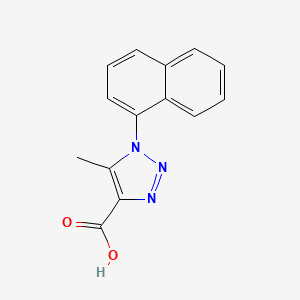

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 1H-1,2,3-triazol-4-carboxílico, 5-metil-1-(1-naftil)- es un compuesto que pertenece a la clase de los triazoles, que son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno

Métodos De Preparación

La síntesis del ácido 1H-1,2,3-triazol-4-carboxílico, 5-metil-1-(1-naftil)- se puede lograr a través de varias rutas sintéticasEsta reacción es altamente regioselectiva y eficiente, permitiendo la formación de 1,2,3-triazoles en condiciones suaves . La reacción generalmente implica el uso de yoduro de cobre(I) como catalizador y ascorbato de sodio como agente reductor. La reacción se lleva a cabo en un disolvente como dimetilsulfóxido (DMSO) o agua a temperatura ambiente .

Los métodos de producción industrial para este compuesto pueden incluir la síntesis de flujo continuo, que permite la producción eficiente y escalable de 1,2,3-triazoles. Este método utiliza un catalizador heterogéneo, como cobre sobre carbón, y puede alcanzar altos rendimientos con buena tolerancia a los grupos funcionales .

Análisis De Reacciones Químicas

El ácido 1H-1,2,3-triazol-4-carboxílico, 5-metil-1-(1-naftil)- experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio. La reacción de oxidación generalmente conduce a la formación de los correspondientes N-óxidos de triazol.

Reducción: La reducción del compuesto se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio. Esta reacción puede conducir a la formación de derivados de triazol reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, en las que los nucleófilos como las aminas o los tioles reemplazan un grupo saliente en el anillo de triazol. Esta reacción se puede llevar a cabo en condiciones básicas utilizando reactivos como hidróxido de sodio o carbonato de potasio.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos de triazol, mientras que la reducción puede producir derivados de triazol reducidos .

Aplicaciones en investigación científica

El ácido 1H-1,2,3-triazol-4-carboxílico, 5-metil-1-(1-naftil)- tiene una amplia gama de aplicaciones en investigación científica:

Química: El compuesto se utiliza como bloque de construcción en la síntesis de diversas moléculas orgánicas, incluidos fármacos y agroquímicos.

Biología: En la investigación biológica, el compuesto se utiliza como una sonda para estudiar la actividad enzimática y las interacciones proteicas.

Medicina: El compuesto tiene posibles aplicaciones terapéuticas debido a su capacidad para inhibir ciertas enzimas y receptores.

Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos.

Aplicaciones Científicas De Investigación

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions.

Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings.

Mecanismo De Acción

El mecanismo de acción del ácido 1H-1,2,3-triazol-4-carboxílico, 5-metil-1-(1-naftil)- implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a iones metálicos, formando complejos estables que inhiben la actividad de las metaloenzimas. Esta inhibición puede interrumpir varias vías bioquímicas, lo que lleva a los efectos terapéuticos del compuesto .

Además, el compuesto puede interactuar con receptores y enzimas celulares, modulando su actividad y afectando los procesos celulares. Por ejemplo, puede inhibir la actividad de las enzimas que participan en la replicación y reparación del ADN, lo que lleva a sus efectos anticancerígenos .

Comparación Con Compuestos Similares

El ácido 1H-1,2,3-triazol-4-carboxílico, 5-metil-1-(1-naftil)- se puede comparar con otros compuestos similares, como:

Ácido 1H-1,2,3-triazol-4-carboxílico: Este compuesto carece de los sustituyentes metil y naftil, lo que lo hace menos hidrofóbico y potencialmente menos bioactivo.

Ácido 1H-1,2,4-triazol-3-carboxílico: Este compuesto tiene una estructura de anillo de triazol diferente, lo que puede resultar en diferentes propiedades químicas y reactividad.

Metil-1H-1,2,4-triazol-3-carboxilato: Este compuesto es un derivado éster del ácido 1H-1,2,4-triazol-3-carboxílico y se utiliza como precursor en la síntesis de análogos de nucleósidos.

La singularidad del ácido 1H-1,2,3-triazol-4-carboxílico, 5-metil-1-(1-naftil)- radica en sus sustituyentes específicos, que mejoran su hidrofobicidad y potencialmente aumentan su bioactividad. Estas características estructurales lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.

Propiedades

Número CAS |

70292-10-3 |

|---|---|

Fórmula molecular |

C14H11N3O2 |

Peso molecular |

253.26 g/mol |

Nombre IUPAC |

5-methyl-1-naphthalen-1-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C14H11N3O2/c1-9-13(14(18)19)15-16-17(9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,18,19) |

Clave InChI |

XKCDKNITHGLQBZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)

![tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate](/img/structure/B11865475.png)

![5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11865492.png)

![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)

![2-Phenyl-1-{2-[(trimethylsilyl)methyl]cyclopropyl}ethan-1-one](/img/structure/B11865521.png)